

# Characterization of 4-Amino-3-bromoisoquinoline: A Comparative Spectroscopic Guide

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## Compound of Interest

Compound Name: 4-Amino-3-bromoisoquinoline

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This guide provides a comparative analysis of the spectral characteristics of **4-Amino-3-bromoisoquinoline** using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of direct experimental data for **4-Amino-3-bromoisoquinoline**, this guide leverages data from structurally related compounds, 4-aminoisoquinoline and 3-bromoisoquinoline, to provide a predictive characterization. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

## Molecular Structure and Properties

**4-Amino-3-bromoisoquinoline** possesses the molecular formula  $C_9H_7BrN_2$  and a molecular weight of approximately 223.07 g/mol. [1][2] Its structure consists of an isoquinoline core substituted with an amino group at the 4-position and a bromine atom at the 3-position.

## Comparative NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. While specific experimental NMR data for **4-Amino-3-bromoisoquinoline** is not readily available in the reviewed literature, we can predict its spectral features by comparing the data of 4-aminoisoquinoline and 3-bromoisoquinoline.

Table 1:  $^1H$  NMR Chemical Shift Data (in  $CDCl_3$ )

Compound	H-1	H-3	H-5	H-6	H-7	H-8	NH <sub>2</sub>
4-Aminoisoquinoline	8.8 (s)	7.0 (s)	8.1 (d)	7.5 (t)	7.6 (t)	7.9 (d)	4.7 (br s)
3-Bromoisoquinoline	9.1 (s)	-	8.2 (d)	7.7 (t)	7.8 (t)	8.0 (d)	-
4-Amino-3-bromoisoquinoline (Predicted)	~9.0 (s)	-	~8.0 (d)	~7.6 (t)	~7.7 (t)	~7.9 (d)	~5.0 (br s)

Note: Predicted values are estimations based on the additive effects of the amino and bromo substituents.

Table 2: <sup>13</sup>C NMR Chemical Shift Data (in CDCl<sub>3</sub>)

Compound	C-1	C-3	C-4	C-4a	C-5	C-6	C-7	C-8	C-8a
4-Aminoisouquinoline	150.2	108.1	142.5	128.5	129.0	124.5	127.8	121.5	139.8
3-Bromoisoquinoline	152.5	120.5	143.1	128.0	129.3	127.2	128.1	127.5	136.4
4-Amino-3-bromoisouquinoline (Predicted)	~151	~115	~143	~128	~129	~126	~128	~124	~138

Note: Predicted values are estimations. The presence of both the electron-donating amino group and the electron-withdrawing bromine atom will influence the final chemical shifts.

## Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule, confirming its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol )	Expected [M] <sup>+</sup> and [M+2] <sup>+</sup> Peaks
4-Aminoisoquinoline	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub>	144.17	144
3-Bromoisoquinoline	C <sub>9</sub> H <sub>6</sub> BrN	208.05	207, 209 (approx. 1:1 ratio)
4-Amino-3-bromoisoquinoline	C <sub>9</sub> H <sub>7</sub> BrN <sub>2</sub>	223.07	222, 224 (approx. 1:1 ratio due to <sup>79</sup> Br and <sup>81</sup> Br isotopes)

## Experimental Protocols

The following are generalized protocols for the NMR and Mass Spec analysis of aromatic heterocyclic amines like **4-Amino-3-bromoisoquinoline**.

### NMR Spectroscopy Protocol

- Sample Preparation:
  - Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta$  = 0.00 ppm).
- <sup>1</sup>H NMR Acquisition:
  - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.

- Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.
- Data Processing:
  - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum and reference the chemical shifts to the internal standard.

## Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Introduction:
  - Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile organic solvent (e.g., methanol, dichloromethane) for injection into a GC-MS system.
- Ionization:
  - Utilize a standard electron ionization energy of 70 eV.
- Mass Analysis:
  - Acquire the mass spectrum over a suitable mass range (e.g.,  $m/z$  40-400).
- Data Analysis:
  - Identify the molecular ion peak ( $[\text{M}]^+$ ).
  - Look for the characteristic isotopic pattern of bromine, which will show two peaks of nearly equal intensity separated by 2  $m/z$  units ( $[\text{M}]^+$  and  $[\text{M}+2]^+$ ).
  - Analyze the fragmentation pattern to gain further structural information.

## Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a novel chemical compound.

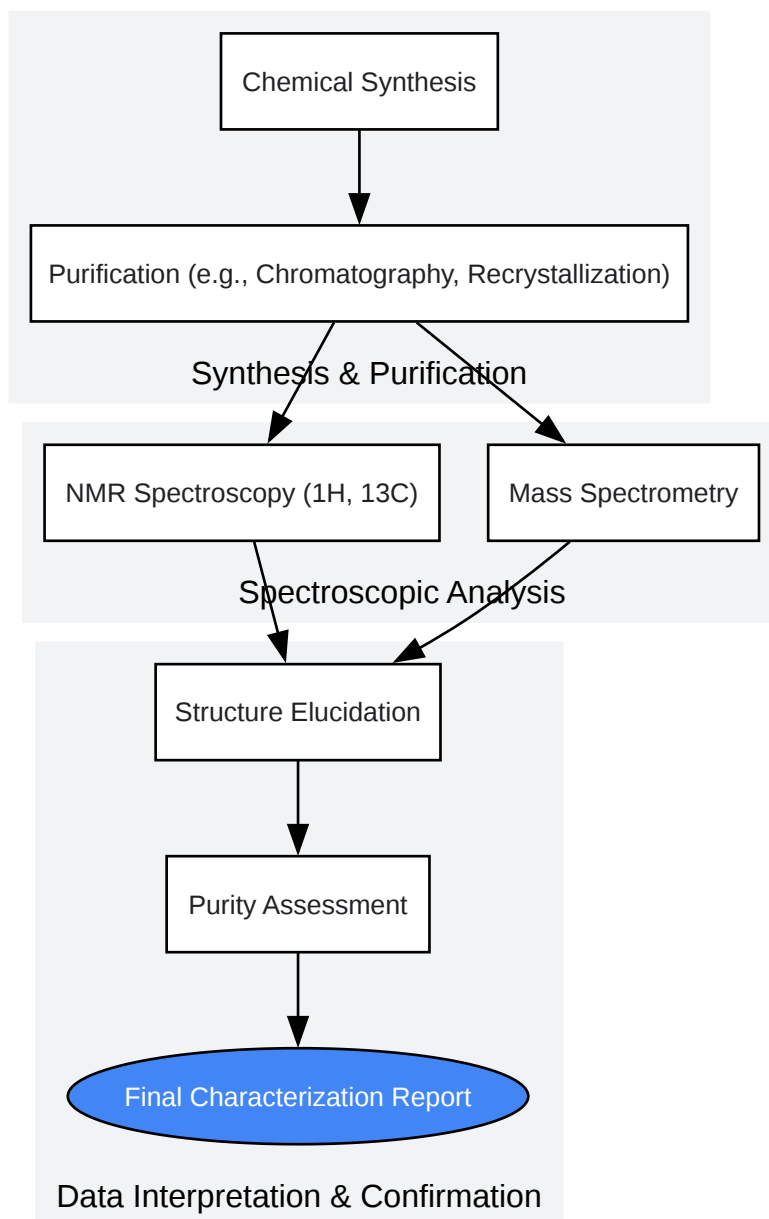


Figure 1. General Workflow for Compound Characterization

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## References

- 1. 3-Bromoisoquinolin-4-amine | C<sub>9</sub>H<sub>7</sub>BrN<sub>2</sub> | CID 640978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
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